molecular formula C8H6ClN3 B13116907 1-Chlorophthalazin-6-amine CAS No. 1416713-89-7

1-Chlorophthalazin-6-amine

Cat. No.: B13116907
CAS No.: 1416713-89-7
M. Wt: 179.60 g/mol
InChI Key: FVVYICCCACRSAT-UHFFFAOYSA-N
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Description

1-Chlorophthalazin-6-amine is a heterocyclic organic compound featuring a phthalazine backbone substituted with a chlorine atom at position 1 and an amine group (-NH₂) at position 5. The chloro group at position 1 likely enhances electrophilic reactivity, while the amine at position 6 provides a site for hydrogen bonding and derivatization.

Properties

CAS No.

1416713-89-7

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

1-chlorophthalazin-6-amine

InChI

InChI=1S/C8H6ClN3/c9-8-7-2-1-6(10)3-5(7)4-11-12-8/h1-4H,10H2

InChI Key

FVVYICCCACRSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorophthalazin-6-amine can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then chlorinated to yield 1-chlorophthalazine. The final step involves the amination of 1-chlorophthalazine to produce 1-chlorophthalazin-6-amine .

Industrial Production Methods: Industrial production of 1-chlorophthalazin-6-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorophthalazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazin-6-amines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-Chlorophthalazin-6-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-chlorophthalazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chlorophthalazin-6-amine with structurally related compounds based on functional groups, reactivity, and applications.

Compound Core Structure Functional Groups Key Properties Potential Applications
1-Chlorophthalazin-6-amine Phthalazine Chloro (C1), Amine (C6) Electrophilic reactivity at C1; nucleophilic amine at C6 for functionalization. Kinase inhibitors, anticancer agents.
6-Chloro-N-(2-phenylethyl)pyridazin-3-amine (CAS not provided) Pyridazine Chloro (C6), Substituted amine (C3) Enhanced lipophilicity due to phenylethyl group; potential CNS activity. Neuropharmacology, receptor modulation.
1-Chlorophthalazine-6-carboxylic acid (CAS 1416713-30-8) Phthalazine Chloro (C1), Carboxylic acid (C6) Acidic properties (pKa ~4-5); hydrogen-bonding capacity. Metal-organic frameworks (MOFs), APIs.
3-Chloro-1H-indazole-6-carboxylic acid (CAS 1086391-21-0) Indazole Chloro (C3), Carboxylic acid (C6) Dual functional groups enable coordination chemistry; high thermal stability. Catalysis, agrochemicals.

Structural and Functional Differences

  • Electron-Withdrawing Effects : The chloro group in 1-Chlorophthalazin-6-amine deactivates the phthalazine ring, directing electrophilic substitution to specific positions. In contrast, the carboxylic acid group in 1-Chlorophthalazine-6-carboxylic acid introduces strong electron-withdrawing effects, further polarizing the ring.
  • Solubility : The amine group in 1-Chlorophthalazin-6-amine improves aqueous solubility compared to its carboxylic acid counterpart, which may form zwitterions or salts under physiological conditions.
  • Reactivity : While 1-Chlorophthalazin-6-amine can undergo nucleophilic aromatic substitution at C1, 6-Chloro-N-(2-phenylethyl)pyridazin-3-amine exhibits reactivity dominated by its bulky phenylethyl substituent, limiting accessibility to the pyridazine core.

Analytical Challenges

For example, the amine group in 1-Chlorophthalazin-6-amine may oxidize under harsh conditions, necessitating inert atmospheres during handling.

Research Findings

  • 1-Chlorophthalazin-6-amine: Limited data in the provided evidence suggests its utility in drug discovery, with phthalazine amines often serving as intermediates in kinase inhibitor synthesis.
  • 1-Chlorophthalazine-6-carboxylic acid : Demonstrated efficacy in MOF synthesis due to its rigid backbone and chelating ability.
  • 6-Chloro-N-(2-phenylethyl)pyridazin-3-amine : Exhibits enhanced blood-brain barrier penetration in preclinical studies, attributed to its lipophilic phenylethyl group.

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